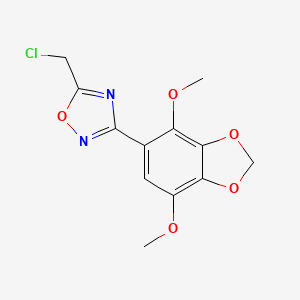
5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The starting material, 4,7-dimethoxy-1,3-benzodioxole, is prepared through the methoxylation of catechol followed by cyclization with formaldehyde.
Introduction of the Chloromethyl Group: The benzodioxole derivative is then chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Cyclization to Form the Oxadiazole Ring: The chloromethylated benzodioxole is reacted with an appropriate nitrile oxide precursor under basic conditions to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with modified or removed functional groups.
Scientific Research Applications
5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the benzodioxole moiety.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Similar structure but lacks the chloromethyl group.
5-(Methyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chloromethyl group.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5/c1-16-7-3-6(12-14-8(4-13)20-15-12)9(17-2)11-10(7)18-5-19-11/h3H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVFQTBJXGSVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3=NOC(=N3)CCl)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148608 | |
| Record name | 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060795-81-4 | |
| Record name | 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060795-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[5-(2-Carboxyethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817080.png)
![Ethyl 2-imidazo[2,1-b][1,3]benzothiazol-2-ylacetate](/img/structure/B7817084.png)
![N-(2-aminoethyl)-5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B7817099.png)
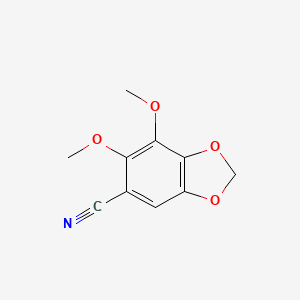
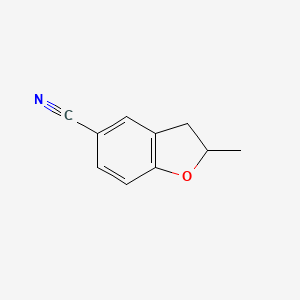
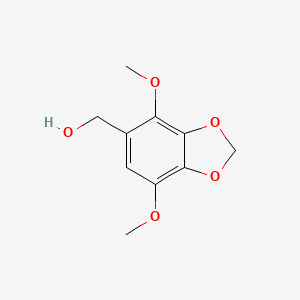
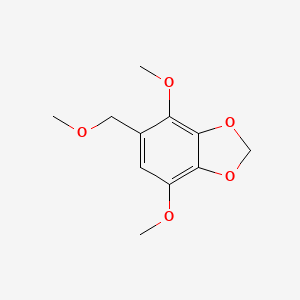
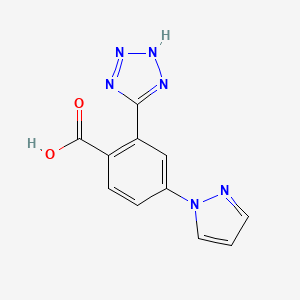
![4-[5-(3-Chlorophenyl)-1,2,3,4-tetrazol-2-yl]butanoic acid](/img/structure/B7817154.png)
![methyl 2-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetate](/img/structure/B7817167.png)
![1-[(6-chloropyridin-3-yl)methyl]piperidin-1-ium-4-carboxylate](/img/structure/B7817177.png)

![5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B7817188.png)
![N-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B7817190.png)
